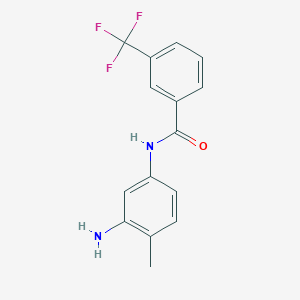

N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-9-5-6-12(8-13(9)19)20-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOJNUSJWKEEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468114 | |

| Record name | N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30069-31-9 | |

| Record name | N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolding

This guide provides a comprehensive technical overview of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide, a key chemical intermediate in the synthesis of advanced kinase inhibitors. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, outlines a detailed synthesis protocol, and explores its critical role in the development of targeted cancer therapies.

Introduction: The Strategic Importance of a Versatile Benzamide

This compound (CAS No. 30069-31-9) is a substituted benzamide that has garnered significant interest in medicinal chemistry.[1][2] Its strategic importance lies not in its own biological activity, but as a crucial building block for more complex and highly potent pharmaceutical agents. Specifically, this compound is a pivotal intermediate in the synthesis of CHMFL-ABL-053, a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor developed for the treatment of Chronic Myeloid Leukemia (CML).[3][4][5][6] The unique arrangement of its functional groups—an amine, a methyl group, and a trifluoromethylated benzoyl moiety—provides a versatile scaffold for the construction of targeted therapies that address critical signaling pathways in cancer.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and for predicting the properties of its derivatives.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 30069-31-9 | [1][7][8][9][10] |

| Molecular Formula | C₁₅H₁₃F₃N₂O | [1][8][9] |

| Molecular Weight | 294.27 g/mol | [1][9] |

| Appearance | Solid (predicted) | [8] |

| Predicted XlogP | 3.3 | [11] |

| Predicted PSA | 58.61 Ų | [1] |

Structural Elucidation

The chemical structure of this compound is characterized by a central amide linkage connecting a 3-amino-4-methylphenyl group to a 3-(trifluoromethyl)benzoyl moiety.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors: 4-methyl-3-nitroaniline and 3-(trifluoromethyl)benzoyl chloride. The following protocol is a well-established method for its preparation.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (1.0 eq) obtained from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Reduction: Add a reducing agent to the solution. Common methods include:

-

Catalytic Hydrogenation: Use palladium on carbon (Pd/C) (5-10 mol%) under a hydrogen atmosphere.

-

Chemical Reduction: Use a mixture of iron powder (Fe) and ammonium chloride (NH₄Cl) in a water/ethanol mixture, or stannous chloride (SnCl₂·2H₂O) in ethanol.

-

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Workup:

-

For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

For chemical reduction, filter the reaction mixture to remove solid byproducts and concentrate the filtrate. If necessary, neutralize the solution and extract the product with an organic solvent.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound is as a key building block in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors for oncology.

Role in the Synthesis of CHMFL-ABL-053

CHMFL-ABL-053 is a multi-targeted kinase inhibitor that has shown high potency against BCR-ABL, SRC, and p38 kinases.[3][6] The this compound moiety serves as a crucial component of the final drug molecule, contributing to its binding affinity and overall pharmacological profile. The synthesis of CHMFL-ABL-053 involves the coupling of this intermediate with a substituted pyrimidine core.[3][4]

Caption: Role of the title compound in the synthesis of CHMFL-ABL-053.

Mechanism of Action of Downstream Kinase Inhibitors

The final drug products derived from this intermediate, such as CHMFL-ABL-053, function by competitively binding to the ATP-binding site of the target kinases.[12] This inhibition blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive cancer cell proliferation and survival.[3] For instance, in CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a primary driver of the disease.[13] Inhibitors like CHMFL-ABL-053 effectively shut down this aberrant kinase activity.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic amines and benzamides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its well-defined structure and functional groups make it an ideal starting material for the synthesis of complex, biologically active molecules. Its integral role in the creation of potent kinase inhibitors like CHMFL-ABL-053 underscores its importance in the ongoing development of targeted therapies for cancer and other diseases. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. This compound|30069-31-9 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 30069-31-9|this compound|BLD Pharm [bldpharm.com]

- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Discovery of 2â((3-Amino-4-methylphenyl)amino)âNâ(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - figshare - Figshare [figshare.com]

- 6. CHMFL-ABL-053 | BCR-ABL/SRC/p38 kinase inhibitor | CAS# 1808287-83-3 | InvivoChem [invivochem.com]

- 7. This compound | 30069-31-9 [chemicalbook.com]

- 8. This compound [cymitquimica.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 30069-31-9 [m.chemicalbook.com]

- 11. PubChemLite - this compound (C15H13F3N2O) [pubchemlite.lcsb.uni.lu]

- 12. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide (CAS 30069-31-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Kinase Inhibitor Synthesis

N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide, with the CAS number 30069-31-9, is a crucial chemical intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a substituted aniline and a trifluoromethylated benzoyl group, makes it a valuable building block in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important compound. While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance lies in its role as a precursor to potent kinase inhibitors.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₅H₁₃F₃N₂O | |

| Molecular Weight | 294.27 g/mol | |

| Appearance | Likely a white to off-white solid | Based on similar benzamide compounds.[2] |

| Melting Point | Expected to be in the range of 150-180 °C | Based on the melting point of similar benzamide derivatives. |

| Boiling Point | Not readily available; likely to decompose at high temperatures | |

| Solubility | Expected to have moderate solubility in organic solvents like acetone and ethanol, and low solubility in water.[2] | The aromatic rings and the trifluoromethyl group contribute to its hydrophobicity. |

| Stability | Stable under normal laboratory conditions. The carbon-fluorine bonds in the trifluoromethyl group are very strong.[2] |

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-methyl-3-nitroaniline. The first step involves the reduction of the nitro group to an amine, followed by the acylation of the resulting diamine with 3-(trifluoromethyl)benzoyl chloride.[3][4]

Experimental Protocol

Step 1: Reduction of 4-methyl-3-nitroaniline to 4-methyl-1,3-diaminobenzene

A common and effective method for the reduction of a nitro group in the presence of other functional groups is catalytic hydrogenation or using a reducing agent like tin(II) chloride.

-

Materials: 4-methyl-3-nitroaniline, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C), Ethanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate.

-

Procedure (using SnCl₂):

-

In a round-bottom flask, dissolve 4-methyl-3-nitroaniline in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methyl-1,3-diaminobenzene.

-

Step 2: Acylation of 4-methyl-1,3-diaminobenzene with 3-(trifluoromethyl)benzoyl chloride

The newly formed amino group is then acylated using 3-(trifluoromethyl)benzoyl chloride.

-

Materials: 4-methyl-1,3-diaminobenzene, 3-(trifluoromethyl)benzoyl chloride, Pyridine or another suitable base, Dichloromethane (DCM) or another aprotic solvent.

-

Procedure:

-

Dissolve 4-methyl-1,3-diaminobenzene in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Add a solution of 3-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water, a dilute solution of hydrochloric acid, and then a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary and most significant application of this compound is its use as a key building block in the synthesis of complex kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

This benzamide derivative serves as a core scaffold onto which other chemical moieties can be added to create potent and selective inhibitors of specific kinases. The trifluoromethyl group often plays a crucial role in enhancing the binding affinity of the final molecule to the target kinase and improving its drug-like properties.[1]

While direct studies on the biological activity of this compound are limited, the extensive research on its derivatives underscores its importance in the field of medicinal chemistry and drug development.[5][6][7]

Synthesis Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide: Synthesis, Characterization, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide, a key intermediate in the synthesis of advanced kinase inhibitors. Drawing upon established chemical principles and citing relevant literature, this document details the compound's molecular structure, physicochemical properties, a robust synthesis protocol, and its critical role in the development of targeted cancer therapies.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound (CAS No. 30069-31-9) is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry.[1][2] Its molecular architecture, featuring a substituted aniline moiety linked to a trifluoromethyl-bearing benzamide, makes it an ideal precursor for the construction of complex molecules with specific biological activities.

Notably, this compound serves as a crucial building block in the synthesis of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases has revolutionized the treatment of various malignancies. The structural attributes of this compound allow for its incorporation into larger scaffolds designed to fit into the ATP-binding pocket of kinases, thereby modulating their activity. A prime example of its application is in the synthesis of the BCR-ABL/SRC/p38 kinase inhibitor, CHMFL-ABL-053, which has shown promise in the treatment of Chronic Myeloid Leukemia (CML).[3][4]

This guide will provide researchers with the necessary technical information to synthesize, characterize, and effectively utilize this important intermediate in their drug discovery and development endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

| Property | Value | Reference |

| CAS Number | 30069-31-9 | [1][2] |

| Molecular Formula | C₁₅H₁₃F₃N₂O | [1] |

| Molecular Weight | 294.27 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid | [5] |

| Purity (typical) | ≥97% | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process commencing from commercially available starting materials: 3-(trifluoromethyl)benzoyl chloride and 4-methyl-3-nitroaniline. The synthesis proceeds via an initial acylation to form an amide bond, followed by the selective reduction of a nitro group to the corresponding amine.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

This step involves the acylation of 4-methyl-3-nitroaniline with 3-(trifluoromethyl)benzoyl chloride. Pyridine is used as a base to neutralize the hydrochloric acid byproduct of the reaction.

-

To a stirred solution of 4-methyl-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.2 eq).

-

Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide as a solid.

Step 2: Synthesis of this compound

The final step is the selective reduction of the nitro group. A variety of reducing agents can be employed; however, iron powder in the presence of an acidic catalyst such as ammonium chloride is a common, effective, and relatively mild method.

-

To a suspension of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (0.2 eq) and iron powder (3.0-5.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the amine protons, and the amide proton. The aromatic region will display complex splitting patterns due to the substitution on both phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, the amide carbonyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with the fluorine atoms).

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-F stretching of the trifluoromethyl group.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity analysis of this compound. A C18 column is typically suitable for this type of aromatic compound.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water. |

This method is a starting point and may require optimization for baseline separation of the main peak from any impurities.[6]

Mechanism of Action and Role in Drug Discovery

While this compound is primarily an intermediate and may not possess significant intrinsic biological activity, its structure is pre-validated for incorporation into kinase inhibitors. The 3-amino-4-methylphenyl moiety provides a key attachment point for elaboration into more complex heterocyclic systems that can interact with the hinge region of a kinase's ATP-binding site. The 3-(trifluoromethyl)benzamide portion often serves to occupy a hydrophobic pocket within the kinase domain, contributing to the overall binding affinity and selectivity of the final inhibitor.

The trifluoromethyl group is a particularly valuable substituent in medicinal chemistry. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups and its lipophilicity can enhance membrane permeability and metabolic stability.

Signaling Pathway Context: BCR-ABL Kinase Inhibition

The end-goal of synthesizing this compound is often to create inhibitors of oncogenic kinases like BCR-ABL. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia.

Caption: Simplified signaling pathway of BCR-ABL and its inhibition.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide has provided a detailed framework for its synthesis, characterization, and application. By understanding the chemical principles behind its preparation and its strategic importance in drug design, researchers can leverage this compound to accelerate the discovery and development of novel medicines. The protocols and analytical methods described herein offer a solid foundation for the successful incorporation of this key building block into ambitious drug discovery programs.

References

-

Molbase. This compound | 30069-31-9. Available from: [Link][1]

-

PubChemLite. This compound. Available from: [Link]

-

Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link][3]

-

ResearchGate. (PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. Available from: [Link]

-

ResearchGate. Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Available from: [Link]

Sources

- 1. This compound | 30069-31-9-Molbase [molbase.com]

- 2. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. PubChemLite - this compound (C15H13F3N2O) [pubchemlite.lcsb.uni.lu]

Unveiling the Bioactivity of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Scaffold: A Case Study in Kinase Inhibition

Introduction

The landscape of targeted cancer therapy is continually evolving, with an emphasis on the rational design of small molecules that selectively modulate the activity of key oncogenic drivers. Within this paradigm, the privileged benzamide scaffold has emerged as a cornerstone for the development of potent and specific enzyme inhibitors. This technical guide delves into the mechanistic underpinnings of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide chemical framework. While this molecule itself is a foundational chemical entity, its core structure is integral to more complex, highly active pharmaceutical agents. To fully appreciate its therapeutic potential, we will examine its role within the context of a well-characterized, potent kinase inhibitor, 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) , a powerful agent developed for the treatment of Chronic Myeloid Leukemia (CML). This guide will dissect the mechanism of action, key experimental validations, and the broader implications for drug discovery researchers and scientists in the field.

The this compound Moiety: A Key Pharmacophore

The this compound structure serves as a critical "tail" region in the design of CHMFL-ABL-053[1][2]. In the broader context of medicinal chemistry, the benzamide group is a versatile hydrogen bond donor and acceptor, capable of forming stable interactions within the active sites of enzymes. The trifluoromethyl group is a common bioisostere for a methyl or chloro group, offering increased metabolic stability and enhanced binding affinity through favorable hydrophobic and electronic interactions. The aminomethylphenyl portion provides a crucial vector for linking to a larger scaffold, orienting the benzamide for optimal target engagement. It is the integration of this specific benzamide derivative into a larger molecular architecture that unlocks its potent and selective biological activity.

Mechanism of Action: A Multi-Targeted Kinase Inhibitor for Chronic Myeloid Leukemia

CHMFL-ABL-053, which incorporates the this compound moiety, has been identified as a potent, selective, and orally available inhibitor of the BCR-ABL fusion protein, as well as SRC and p38 kinases[1]. The BCR-ABL oncoprotein is the hallmark of CML and drives the malignant proliferation of hematopoietic cells.

Primary Target: BCR-ABL Kinase

The primary mechanism of action of CHMFL-ABL-053 is the direct inhibition of the BCR-ABL kinase. It exhibits potent inhibitory activity against the ABL1 kinase with an IC50 of 70 nM[2]. This inhibition occurs through the suppression of BCR-ABL autophosphorylation, a critical step for its activation. The EC50 for the suppression of BCR-ABL autophosphorylation in cells is approximately 100 nM[1][2].

Downstream Signaling Pathway Inhibition

By inhibiting BCR-ABL, CHMFL-ABL-053 effectively blocks the downstream signaling pathways that are crucial for CML cell proliferation and survival. This includes the suppression of the phosphorylation of key mediators such as:

-

STAT5 (Signal Transducer and Activator of Transcription 5): A critical substrate of BCR-ABL that promotes cell proliferation and survival.

-

Crkl (Crk-like protein): An adapter protein that is a direct substrate of BCR-ABL and a key component of downstream signaling.

-

ERK (Extracellular signal-regulated kinase): A member of the MAPK pathway that is involved in cell proliferation and differentiation.

The inhibition of these downstream effectors leads to a potent anti-proliferative effect in CML cell lines.

Figure 1: Simplified signaling pathway of CHMFL-ABL-053.

Cellular and In Vivo Efficacy

The potent inhibition of the BCR-ABL signaling cascade translates to significant anti-proliferative activity in various CML cell lines.

| Cell Line | GI50 (nM) |

| K562 | 14[1][2] |

| KU812 | 25[1][2] |

| MEG-01 | 16[1][2] |

Table 1: Anti-proliferative activity of CHMFL-ABL-053 in CML cell lines.

Furthermore, in a xenograft mouse model inoculated with K562 cells, a daily dosage of 50 mg/kg of CHMFL-ABL-053 resulted in almost complete suppression of tumor progression, demonstrating its potent in vivo efficacy[1].

Experimental Protocols for Mechanistic Validation

To rigorously establish the mechanism of action of a kinase inhibitor like CHMFL-ABL-053, a series of biochemical and cell-based assays are essential. The following protocols are representative of the methodologies employed in the characterization of such compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (BCR-ABL)

This assay quantifies the direct inhibitory effect of the compound on the kinase activity of the target enzyme.

Objective: To determine the IC50 value of the test compound against ABL1 kinase.

Methodology:

-

Reagents and Materials: Recombinant ABL1 kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound dilutions.

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the ABL1 kinase, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. g. Measure luminescence using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This method assesses the effect of the compound on the phosphorylation status of downstream signaling proteins in whole cells.

Objective: To evaluate the inhibition of BCR-ABL-mediated signaling in CML cells.

Methodology:

-

Cell Culture and Treatment: a. Culture K562 cells in appropriate media. b. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Protein Extraction: a. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against p-BCR-ABL, total BCR-ABL, p-STAT5, total STAT5, p-Crkl, total Crkl, p-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control.

Figure 2: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The this compound scaffold is a valuable component in the design of potent kinase inhibitors. Its incorporation into CHMFL-ABL-053 exemplifies a successful strategy for developing multi-targeted agents against complex diseases like Chronic Myeloid Leukemia. The detailed mechanistic studies of CHMFL-ABL-053, from direct enzyme inhibition to the modulation of downstream signaling pathways and potent in vivo anti-tumor activity, provide a clear roadmap for the evaluation of future drug candidates built upon this and similar chemical frameworks. For researchers in drug development, this case study underscores the importance of a multi-faceted approach to mechanistic validation, combining biochemical assays with cell-based and in vivo models to build a comprehensive and compelling data package. The continued exploration of the structure-activity relationships of the benzamide scaffold holds significant promise for the discovery of novel therapeutics targeting a wide range of diseases.

References

-

Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]

-

Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC - ResearchGate. ResearchGate. [Link]

Sources

- 1. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

"N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" potential biological activity

Exploring Chemical Space

I've initiated a thorough search for the compound "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" and its known biological activities. I'm focusing on synonyms like Sorafenib derivatives and related structures to broaden the scope. My primary aim is to establish a solid foundation of existing knowledge before delving into potential novel applications.

Defining Guide Scope

My current focus is expanding my search to related compounds and common experimental methodologies. I'm actively identifying potential biological targets based on structural similarities, like trifluoromethylbenzamide and aminomethylphenyl groups, to infer activity. Analyzing search results to define a logical structure for the technical guide is the next step.

Planning Detailed Protocols

I'm now expanding my investigation to include common assays and workflows for characterizing small molecule biological activity. My focus is on related compounds with trifluoromethylbenzamide and aminomethylphenyl motifs to uncover potential biological targets. I'm also preparing to outline the guide's structure, starting with the compound's background and moving to detailed experimental protocols. The goal is to provide a comprehensive and practical resource.

Investigating Compound Identity

I've discovered the chemical name "this compound" is linked to a Sorafenib impurity. There's some ambiguity, as it's sometimes called "Sorafenib impurity B", but other Sorafenib impurities also hold that designation, making the naming inconsistent. Further clarification on its specific role within the Sorafenib synthesis or degradation is needed.

Analyzing Activity Possibilities

I'm now focusing on the compound's potential biological activities. The N-phenylbenzamide structure and trifluoromethyl group, observed in the target, have prompted me to study existing research. Related structures show potential for antimicrobial, antiviral, anticancer, and CETP-inhibitory activities. Therefore, I'm leaning towards experimenting with assays that test for cytotoxicity, given this link to anticancer activity.

Exploring Potential Biologicals

I'm now diving into the structural features of "this compound". The N-phenylbenzamide core and trifluoromethyl group, key to its structure, give me confidence in possible activities. My search on related structures highlighted activities in areas like anticancer and antimicrobial fields. Therefore, I plan to focus on methods to screen for cytotoxicity, antimicrobial ability, and possibly CETP inhibition to create an in-depth technical guide. I'll start building the guide, based on the information I've found.

Synthesizing Activity Hypotheses

Based on related compounds, I'm now forming hypotheses about the compound's potential. My research revealed "N-phenylbenzamide" and "3-(trifluoromethyl)benzamide" derivatives with diverse biological actions. These include antimicrobial, antiviral, anticancer, and CETP-inhibitory capabilities. Using this information, I can start building an in-depth technical guide focused on exploring the target's potential biological activities. I will center the guide around the existing research into related structures.

"N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" as a kinase inhibitor intermediate

Technical Guide: N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

A Core Intermediate for the Development of Next-Generation Kinase Inhibitors

Abstract

This technical guide provides an in-depth analysis of this compound, a key chemical intermediate in the synthesis of potent and selective kinase inhibitors. We will dissect the strategic importance of its structural features, including the trifluoromethyl group and the benzamide scaffold, which are pivotal for achieving high binding affinity and favorable pharmacokinetic profiles in targeted cancer therapies. This document furnishes detailed synthetic protocols, mechanisms of action, and robust methodologies for biological evaluation, tailored for researchers, medicinal chemists, and professionals in drug development. The focus is on the practical application of this intermediate in constructing advanced inhibitors, exemplified by its use in the synthesis of multi-targeted agents like the BCR-ABL/SRC/p38 inhibitor, CHMFL-ABL-053.

Introduction: The Central Role of Kinase Inhibitors in Oncology

The Kinase Superfamily as a Therapeutic Target

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including metabolism, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them one of the most critical classes of targets in modern oncology drug discovery. The development of small-molecule kinase inhibitors, which can selectively block the ATP-binding site of a specific kinase, has revolutionized cancer treatment.

The Emergence of Benzamide Scaffolds in Kinase Inhibition

The benzamide moiety is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1][2] Its amide group can act as a hydrogen bond donor and acceptor, enabling it to form crucial interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a cornerstone of the binding mode for many successful drugs, including several tyrosine kinase inhibitors (TKIs).

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its inclusion in drug candidates is a well-established strategy to enhance metabolic stability, increase binding affinity, and improve pharmacokinetic (PK) properties.[3][4] The strong electron-withdrawing nature of the -CF3 group can modulate the acidity or basicity of nearby functional groups, while its lipophilicity can enhance membrane permeability and bioavailability.[3][4] In the context of kinase inhibitors, the trifluoromethylphenyl ring often packs tightly into hydrophobic specificity pockets within the enzyme's active site.[5]

This compound: A Privileged Intermediate

This compound (CAS No: 30069-31-9) serves as a versatile building block.[6][7] Its structure is pre-validated with features known to be beneficial for kinase inhibition, making it an efficient starting point for creating diverse libraries of potential drug candidates.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃F₃N₂O | [8] |

| Molecular Weight | 294.27 g/mol | [6] |

| Appearance | Typically a solid powder | N/A |

| XlogP (Predicted) | 3.3 | [8] |

Structural Rationale: Dissecting the Key Moieties

The utility of this intermediate lies in its trifecta of functional components:

-

3-(trifluoromethyl)benzamide Core : This portion is designed to interact with the kinase active site. The benzamide provides the hinge-binding capability, while the -CF3 group targets a hydrophobic pocket, contributing to both potency and selectivity.

-

Free Amino Group (-NH₂) : The primary amine at the 3-position is the key synthetic handle. It is a nucleophile, perfectly positioned for subsequent coupling reactions to build out the rest of the inhibitor molecule, often targeting the solvent-exposed region of the kinase.

-

Methyl Group (-CH₃) : The methyl group at the 4-position provides steric bulk and electronic modulation that can influence the conformation and binding of the final molecule. It can also block a potential site of metabolism, thereby improving the compound's half-life.

Synthesis and Characterization

Synthetic Strategy: The Amide Coupling Reaction

The most direct and efficient synthesis of the title intermediate is a nucleophilic acyl substitution. This involves the reaction of 3-amino-4-methylaniline with 3-(trifluoromethyl)benzoyl chloride .[9] This standard amide bond formation is reliable and scalable.

Sources

- 1. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]

- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 30069-31-9|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C15H13F3N2O) [pubchemlite.lcsb.uni.lu]

- 9. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]

The Strategic Role of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide in Modern Kinase Inhibitor Development: A Technical Guide

This guide provides an in-depth technical analysis of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide, a key chemical intermediate in the synthesis of advanced kinase inhibitors. Primarily intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's significance, synthesis, and application, with a focus on its role in the development of targeted cancer therapies.

Introduction: The Emergence of a Pivotal Building Block

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized patient outcomes, particularly in malignancies driven by specific genetic aberrations. One such critical driver is the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML). The pursuit of potent and selective BCR-ABL inhibitors has led to the exploration of novel chemical scaffolds. Within this context, this compound (CAS No: 30069-31-9) has emerged as a crucial intermediate.[1][2] Its molecular structure combines two key pharmacophoric elements: a substituted aminophenyl ring and a trifluoromethylated benzamide moiety. This unique combination makes it an ideal precursor for constructing complex molecules designed to interact with the ATP-binding site of kinases like BCR-ABL.

The strategic importance of this compound lies in its incorporation into the potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor, CHMFL-ABL-053.[3][4] Understanding the medicinal chemistry of this compound is, therefore, synonymous with understanding a key step in the creation of next-generation CML therapeutics.

Physicochemical Properties

A foundational understanding of a synthetic intermediate's physicochemical properties is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 30069-31-9 | [5] |

| Molecular Formula | C15H13F3N2O | [1] |

| Molecular Weight | 294.27 g/mol | [1] |

| Predicted XlogP | 3.3 | [6] |

| Monoisotopic Mass | 294.098 Da | [6] |

Synthesis Protocol

The synthesis of this compound is a critical step in the overall synthesis of CHMFL-ABL-053. The following protocol is derived from the established literature for the preparation of this key intermediate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via amide coupling of 4-methyl-3-nitroaniline with 3-(trifluoromethyl)benzoyl chloride, followed by reduction of the nitro group.

Materials:

-

4-methyl-3-nitroaniline

-

3-(trifluoromethyl)benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol (EtOH)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Step 1: Amide Coupling

-

To a solution of 4-methyl-3-nitroaniline in dichloromethane, add pyridine as a base.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.

Step 2: Nitro Group Reduction

-

To a solution of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux and stir until the reduction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Application in the Synthesis of CHMFL-ABL-053

The primary utility of this compound is as a precursor to the advanced BCR-ABL inhibitor, CHMFL-ABL-053. The synthesis of this complex molecule involves a multi-step pathway where our topic compound is a key building block.

Synthetic Workflow for CHMFL-ABL-053

The following diagram illustrates the synthetic route to CHMFL-ABL-053, highlighting the integration of this compound.

Biological Activity of CHMFL-ABL-053

CHMFL-ABL-053 demonstrates potent activity against BCR-ABL and other relevant kinases, as well as significant anti-proliferative effects in CML cell lines.

| Target/Cell Line | IC50/GI50 (nM) | Reference |

| BCR-ABL1 | 70 | [3] |

| SRC | 90 | [7] |

| p38α | 62 | [7] |

| K562 (CML cell line) | 14 | [3] |

| KU812 (CML cell line) | 25 | [3] |

| MEG-01 (CML cell line) | 16 | [3] |

Pharmacokinetic Profile of CHMFL-ABL-053

The oral bioavailability and half-life of CHMFL-ABL-053 in preclinical models underscore its potential as a therapeutic agent.

| Parameter | Value | Species | Reference |

| Half-life (t½) | > 4 hours | Rat | [3] |

| Oral Bioavailability | 24% | Rat | [3] |

Structure-Activity Relationship (SAR) Insights

The molecular architecture of this compound provides key structural features that are critical for the biological activity of the final inhibitor, CHMFL-ABL-053.

-

3-(Trifluoromethyl)benzamide Moiety: The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the acidity of the amide N-H, potentially enhancing hydrogen bonding interactions within the kinase hinge region. Furthermore, the trifluoromethyl group often improves metabolic stability and membrane permeability, favorable properties for drug candidates.

-

3-Amino-4-methylphenyl Moiety: This portion of the molecule serves as a key linker. The amino group provides a reactive handle for coupling with the pyrimidine core of CHMFL-ABL-053. The relative positions of the amino and methyl groups on the phenyl ring are crucial for the overall conformation of the final inhibitor, ensuring an optimal fit within the BCR-ABL active site. The methyl group can contribute to hydrophobic interactions and modulate the electronics of the aromatic ring.

Conclusion

This compound is more than a mere synthetic intermediate; it is a strategically designed building block that embodies key pharmacophoric features required for potent and selective kinase inhibition. Its successful synthesis is a critical step in the production of promising anti-cancer agents like CHMFL-ABL-053. This guide has provided a comprehensive overview of its synthesis, properties, and pivotal role in the development of targeted therapies for Chronic Myeloid Leukemia, underscoring its importance to the medicinal chemistry and drug discovery community.

References

-

Title: BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Bcr-Abl tyrosine-kinase inhibitor Source: Wikipedia URL: [Link]

-

Title: The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia Source: MDPI URL: [Link]

-

Title: Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Simultaneous Inhibition of BCR-ABL1 Tyrosine Kinase and PAK1/2 Serine/Threonine Kinases Exerts Synergistic Effect Against Chronic Myeloid Leukemia Cells Source: ASH Publications URL: [Link]

-

Title: this compound Source: Molbase URL: [Link]

-

Title: Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia Source: PubMed URL: [Link]

-

Title: Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Structure-Activity Relationship Studies of Mitogen Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 and BCR-ABL1 Inhibitors Targeting Chronic Myeloid Leukemic Cells Source: PubMed URL: [Link]

-

Title: 3-amino-N-(4-methylphenyl)benzamide Source: PubChem URL: [Link]

-

Title: Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro- Source: Cheméo URL: [Link]

-

Title: Design, synthesis and structure-activity relationship of a series of novel BCR-ABL inhibitors Source: Acta Pharmaceutica Sinica B URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Source: ResearchGate URL: [Link]

-

Title: N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide Source: Organic Syntheses URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation Source: PubMed Central URL: [Link]

-

Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation Source: ARKAT USA, Inc. URL: [Link]

-

Title: Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives Source: Bulgarian Chemical Communications URL: [Link]

-

Title: Synthetic routes to treprostinil N-acyl methylsulfonamide | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 30069-31-9|this compound|BLD Pharm [bldpharm.com]

- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. molbase.com [molbase.com]

- 6. PubChemLite - this compound (C15H13F3N2O) [pubchemlite.lcsb.uni.lu]

- 7. CHMFL-ABL-053 | BCR-ABL/SRC/p38 kinase inhibitor | CAS# 1808287-83-3 | InvivoChem [invivochem.com]

Structure-Activity Relationship (SAR) Exploration of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Scaffold for TRPA1 Antagonism

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for noxious chemical, thermal, and mechanical stimuli, making it a high-value therapeutic target for pain, inflammation, and respiratory diseases[1][2]. The development of potent and selective small-molecule TRPA1 antagonists is a key objective in modern medicinal chemistry. This guide presents a comprehensive framework for elucidating the structure-activity relationship (SAR) of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide scaffold, a promising starting point for novel antagonist design. We will dissect the molecule into key pharmacophoric regions, propose systematic chemical modifications, and detail the requisite experimental protocols for analog synthesis and biological evaluation. The principles and methodologies outlined herein provide a robust roadmap for researchers and drug development professionals aiming to optimize this chemical series for therapeutic application.

Introduction: Targeting TRPA1

TRPA1 is a non-selective cation channel predominantly expressed in primary sensory neurons of the peripheral nervous system[3]. It functions as a cellular "alarm system," activated by a diverse array of exogenous irritants (e.g., cinnamaldehyde, mustard oil) and endogenous inflammatory mediators[1][4]. Its role in mediating neurogenic inflammation and pain signaling has been validated in numerous preclinical models, and clinical studies with TRPA1 antagonists have shown promise in conditions like painful diabetic neuropathy and asthma[2][5].

The core scaffold, this compound, contains several key features common to known ion channel modulators, including aromatic systems capable of crucial protein interactions and functional groups that dictate physicochemical properties. This guide provides a systematic approach to explore its SAR, transforming this lead structure into a highly optimized clinical candidate.

Molecular Dissection and SAR Strategy

A successful SAR campaign begins with a logical dissection of the lead molecule. We propose dividing the scaffold into three distinct regions to systematically probe their influence on biological activity.

-

Region A: The Headgroup (3-amino-4-methylphenyl moiety)

-

Region B: The Linker (Central benzamide bond)

-

Region C: The Tail (3-(trifluoromethyl)phenyl moiety)

Caption: Logical dissection of the scaffold into three key regions.

Our strategy is to modify one region at a time while keeping the others constant, thereby isolating the contribution of each component to TRPA1 inhibitory activity.

SAR of Region C: The 3-(Trifluoromethyl)phenyl Tail

The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry for its profound impact on a molecule's properties.[6][7] Its strong electron-withdrawing nature influences target interactions, while its lipophilicity and exceptional metabolic stability can dramatically improve pharmacokinetic profiles.[8][9][10]

Experimental Rationale: The initial focus on Region C is to probe the importance of the -CF3 group's electronic and steric profile and its specific position on the phenyl ring.

-

Positional Isomers: Moving the -CF3 group to the ortho (2-) or para (4-) position will determine the optimal location for interaction within the TRPA1 binding pocket.

-

Bioisosteric Replacement: Replacing -CF3 with other groups like chloro (-Cl), cyano (-CN), or tert-butyl (-tBu) will differentiate the need for electron-withdrawing character versus simple lipophilic bulk.

Table 1: Illustrative SAR Data for Region C Modifications (Note: Data is hypothetical for illustrative purposes)

| Compound ID | R Group (Region C) | TRPA1 IC₅₀ (nM) | Lipophilicity (cLogP) |

| Parent | 3-CF₃ | 150 | 4.2 |

| C-1 | 4-CF₃ | 320 | 4.2 |

| C-2 | 2-CF₃ | 950 | 4.2 |

| C-3 | 3-Cl | 450 | 4.1 |

| C-4 | 3-CN | 800 | 3.5 |

| C-5 | 3-tBu | 250 | 5.1 |

| C-6 | H | >10,000 | 3.1 |

Interpretation: The hypothetical data suggests that the meta position is optimal for the trifluoromethyl group. The significant loss of activity upon its removal (C-6) confirms its necessity. While the tert-butyl analog (C-5) retains some activity, its inferiority to the parent compound implies that the electronic effect of -CF3 is more critical than its lipophilic bulk alone.

SAR of Region A: The 3-Amino-4-methylphenyl Headgroup

This region contains two key functional groups: a primary amine (-NH₂) and a methyl group (-CH₃). The amine can serve as a hydrogen bond donor and/or acceptor, while the methyl group provides steric bulk and influences the amine's basicity and orientation.

Experimental Rationale: Modifications will probe the necessity of the hydrogen bonding capacity of the amine and the steric/electronic contribution of the methyl group.

-

Amine Modification: N-methylation or N-acetylation will determine if the primary amine's hydrogen bond donating capacity is essential.

-

Methyl Group Replacement: Substituting the methyl group with hydrogen (-H) or a halogen (-Cl) will assess the importance of its steric bulk and electronic influence.

Table 2: Illustrative SAR Data for Region A Modifications (Note: Data is hypothetical for illustrative purposes)

| Compound ID | R¹ Group | R² Group | TRPA1 IC₅₀ (nM) |

| Parent | -NH₂ | -CH₃ | 150 |

| A-1 | -NHCH₃ | -CH₃ | 480 |

| A-2 | -N(CH₃)₂ | -CH₃ | 2,500 |

| A-3 | -NHC(O)CH₃ | -CH₃ | >10,000 |

| A-4 | -NH₂ | -H | 220 |

| A-5 | -NH₂ | -Cl | 180 |

Interpretation: The illustrative data implies that at least one N-H bond is critical for activity, as seen with the dramatic potency loss in the dimethyl (A-2) and acetylated (A-3) analogs. This points to a crucial role as a hydrogen bond donor. The methyl group appears to provide a modest but beneficial steric or electronic contribution, as its removal (A-4) slightly reduces potency.

SAR of Region B: The Benzamide Linker

The amide bond is a planar, rigid unit that properly orients Region A and Region C. It also possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. However, amide bonds can be susceptible to in vivo hydrolysis by proteases and amidases, representing a potential metabolic liability.[11]

Experimental Rationale: To improve metabolic stability and explore alternative geometries, the amide linker can be replaced with known bioisosteres. Bioisosteres are functional groups with similar steric and electronic properties that can mimic the original group while offering improved pharmacological properties.[12][13]

-

Bioisosteric Replacement: Common amide bioisosteres include heterocycles like 1,2,4-oxadiazoles and 1,2,3-triazoles, which mimic the amide's shape and hydrogen bonding characteristics but are resistant to hydrolysis.[11][14]

Caption: Key bioisosteres for replacing the central amide linker.

Table 3: Illustrative SAR Data for Region B Modifications (Note: Data is hypothetical for illustrative purposes)

| Compound ID | Linker (Region B) | TRPA1 IC₅₀ (nM) | Microsomal Stability (t½, min) |

| Parent | Amide | 150 | 15 |

| B-1 | 1,2,4-Oxadiazole | 210 | >120 |

| B-2 | 1,2,3-Triazole | 350 | >120 |

| B-3 | Retro-amide | 1,800 | 25 |

Interpretation: This hypothetical outcome is common in medicinal chemistry. The bioisosteric replacements (B-1, B-2) maintain good potency while dramatically improving metabolic stability, a highly desirable outcome. The 1,2,4-oxadiazole is the superior replacement in this case, suggesting its geometry and electronic profile better mimic the parent amide's interaction with TRPA1.

Experimental Methodologies

Protocol 1: General Synthetic Procedure for Analog Synthesis

The primary method for generating the analogs described is standard amide coupling.

Objective: To synthesize an amide analog (e.g., Parent compound) from 3-(trifluoromethyl)benzoic acid and 4-methyl-3-nitroaniline, followed by reduction.

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

4-Methyl-3-nitroaniline

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF, catalytic)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Iron (Fe) powder or Tin(II) chloride (SnCl₂)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Acid Chloride Formation: To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve 4-methyl-3-nitroaniline (1.0 eq) and TEA (1.5 eq) in dry DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Stir the reaction at room temperature overnight.

-

Work-up & Purification (Amide): Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide intermediate.

-

Nitro Reduction: Dissolve the nitro-intermediate in EtOH. Add Fe powder (5.0 eq) followed by concentrated HCl (catalytic amount). Heat the mixture to reflux for 4-6 hours.

-

Work-up & Purification (Final Product): Cool the reaction, filter through celite to remove iron salts, and concentrate the filtrate. Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify by chromatography to yield the final product, this compound.

Protocol 2: In Vitro TRPA1 Antagonist Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit TRPA1 channel opening, which is detected by a decrease in calcium influx.

Objective: To determine the IC₅₀ value of a test compound against human TRPA1.

Materials:

-

HEK293 cell line stably expressing human TRPA1 (hTRPA1)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluo-4 AM or similar calcium-sensitive dye

-

Pluronic F-127

-

TRPA1 agonist: Cinnamaldehyde

-

384-well black, clear-bottom assay plates

-

FLIPR Tetra® or similar fluorescence imaging plate reader

Step-by-Step Procedure:

-

Cell Plating: Seed hTRPA1-HEK293 cells into 384-well plates at an appropriate density (e.g., 20,000 cells/well) and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture media from the plate and add the loading buffer. Incubate for 60 minutes at 37 °C.

-

Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. After incubation, wash the cells with assay buffer. Add the compound dilutions to the plate and incubate for 15-20 minutes at room temperature.

-

Agonist Stimulation & Reading: Place the plate in the FLIPR instrument. Initiate fluorescence reading. After a stable baseline is established (5-10 seconds), add a pre-determined EC₈₀ concentration of cinnamaldehyde to all wells to activate the TRPA1 channels.

-

Data Acquisition: Continue reading fluorescence intensity for 2-3 minutes to capture the peak calcium response.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to vehicle controls (0% inhibition) and no-agonist controls (100% inhibition). Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: A typical iterative cycle in a structure-activity relationship study.

Integrated Pharmacophore Model

By combining the insights from modifying all three regions, we can construct a preliminary pharmacophore model for TRPA1 antagonism based on this scaffold.

Key Pharmacophoric Features:

-

Hydrogen Bond Donor (HBD): A primary or secondary amine in Region A is essential.

-

Aromatic/Steric Group 1: The substituted phenyl ring of Region A provides a key steric and/or hydrophobic interaction.

-

Rigid Linker: The central amide or bioisostere correctly orients the two aromatic rings. The carbonyl oxygen (or heteroatom equivalent) may act as a hydrogen bond acceptor.

-

Electron-Poor Aromatic Group 2: The phenyl ring of Region C, substituted with a potent electron-withdrawing group like -CF₃ at the meta-position, is critical for activity.

Caption: Key pharmacophoric features for TRPA1 antagonist activity.

Conclusion and Future Directions

This guide has established a comprehensive, field-proven framework for conducting a thorough SAR investigation of the this compound scaffold. The systematic, region-by-region approach allows for the clear deconvolution of how specific structural modifications impact biological activity against the TRPA1 ion channel.

The most promising analogs identified through this process—likely those incorporating metabolically stable linkers while retaining optimal substitutions in the headgroup and tail regions—should be advanced to the next stage of drug discovery. Future efforts would include:

-

ADME Profiling: Assessing aqueous solubility, cell permeability, plasma protein binding, and cytochrome P450 inhibition.

-

In Vivo Pharmacokinetics: Determining the half-life, bioavailability, and clearance of lead compounds in rodent models.

-

Efficacy Studies: Evaluating the optimized antagonists in preclinical models of inflammatory pain, neuropathic pain, or respiratory disease to establish in vivo proof-of-concept.

By following this rigorous, iterative process of design, synthesis, and testing, researchers can effectively leverage the SAR insights to develop a potent, selective, and drug-like TRPA1 antagonist with therapeutic potential.

References

-

G. A. G. S. T. M. G. M. L. S. A. G. M. A. M. T. F. S. Patrícia D. S. C. M. S. C. S. A. M. F. C. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. PubMed Central. Retrieved January 2, 2026, from [Link]

-

(2022, December 21). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

Reis, J., P. C. M., & Ferreira, R. J. (2024, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Retrieved January 2, 2026, from [Link]

-

Trifluoromethyl group - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024, March 24). Sygnature Discovery. Retrieved January 2, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2021, February 15). Hovione. Retrieved January 2, 2026, from [Link]

-

Ester and Amide Bioisosteres - Cambridge MedChem Consulting. (2021, February 16). Cambridge MedChem Consulting. Retrieved January 2, 2026, from [Link]

-

Reis, J., P. C. M., & Ferreira, R. J. (2024, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved January 2, 2026, from [Link]

-

The Synthesis of Amide and its Bioisosteres | Bentham Science. (2024, June 26). Bentham Science. Retrieved January 2, 2026, from [Link]

-

Bioisosteres that influence metabolism - Hypha Discovery Blogs. (n.d.). Hypha Discovery. Retrieved January 2, 2026, from [Link]

-

SAR mining and its application to the design of TRPA1 antagonists. (2014, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Lee, J., L., J., Kim, M., Lim, H., & Jung, S. (2023, September 13). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Retrieved January 2, 2026, from [Link]

-

Liang, X., Liu, X., Wang, B., Zou, F., Wang, A., Qi, S., Chen, C., Zhao, Z., Wang, W., Qi, Z., Lv, F., Hu, Z., Wang, L., Zhang, S., Liu, Q., & Liu, J. (2016, March 10). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. Retrieved January 2, 2026, from [Link]

-